molecular formula C19H22N4O3 B3004934 1-(3,4-Dimethoxyphenethyl)-6-[2-(dimethylamino)vinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile CAS No. 303148-47-2

1-(3,4-Dimethoxyphenethyl)-6-[2-(dimethylamino)vinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile

Cat. No. B3004934
CAS RN: 303148-47-2
M. Wt: 354.41
InChI Key: ZCQYDBPDKNZSSO-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxyphenethyl)-6-[2-(dimethylamino)vinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.41. The purity is usually 95%.
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Scientific Research Applications

Substituted Pyrimidine Derivatives Synthesis New 1-aryl-6-[2-(dimethylamino)vinyl]4-oxo-1,4-dihydropyrimidine-5-carbonitriles were synthesized from enamino amides and dimethylformamide dialkylacetals. This research developed new synthetic pathways and investigated the comparative reactivity of formyl groups in various chemical reactions, enhancing our understanding of pyrimidine derivatives synthesis (Medvedeva et al., 2009).

Molecular Structure Analysis The molecular structure of dimethyl 2-(6-amino-2-methoxy-3-methyl-4-oxo-3,4-dihydro-5-pyrimidyl)butenedioate was analyzed, revealing its molecular dimensions and how molecules are linked via intermolecular hydrogen bonds. This contributes to the understanding of molecular interactions and structural analysis in scientific research (Low et al., 1994).

Macrocyclic Antibiotics Synthesis 6-dimethoxymethyl-1,2-dihydro-2-oxo-3-pyridinecarbonitrile was converted into a central ring system for the synthesis of macrocyclic antibiotics, demonstrating an innovative approach to synthesizing complex organic structures and contributing to antibiotic research (Okumura et al., 1998).

properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-6-[(E)-2-(dimethylamino)ethenyl]-4-oxopyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-22(2)9-8-16-15(12-20)19(24)21-13-23(16)10-7-14-5-6-17(25-3)18(11-14)26-4/h5-6,8-9,11,13H,7,10H2,1-4H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQYDBPDKNZSSO-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C(=O)N=CN1CCC2=CC(=C(C=C2)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C(=O)N=CN1CCC2=CC(=C(C=C2)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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